4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine
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Description
4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H8ClF3N4 and its molecular weight is 300.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .
Mode of Action
It’s worth noting that the trifluoromethyl group and the pyridinyl group in the compound could potentially interact with biological targets, leading to changes in their function .
Biochemical Pathways
Given its potential role as an inhibitor of ns5b, it may interfere with the replication of the hepatitis c virus .
Pharmacokinetics
The compound’s water solubility (622mg/l at 25℃) and logp (259 at 20℃) suggest that it may have reasonable bioavailability .
Result of Action
If it acts as an inhibitor of ns5b, it could potentially prevent the replication of the hepatitis c virus .
Action Environment
The compound’s storage temperature (under inert gas (nitrogen or argon) at 2–8 °c) suggests that it may be sensitive to temperature and oxygen exposure .
Properties
IUPAC Name |
4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-9-5-7(12(14,15)16)6-19-10(9)2-1-8-3-4-18-11(17)20-8/h1-6H,(H2,17,18,20)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAPCPYCAYGAFW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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